molecular formula C21H26N6O3S B2428945 1-((2,5-dimethylphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040651-50-0

1-((2,5-dimethylphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2428945
CAS No.: 1040651-50-0
M. Wt: 442.54
InChI Key: IDMOZXGFIYIFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-dimethylphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a calcium-permeable non-selective cation channel that is implicated in a range of physiological and pathophysiological processes , including neuronal growth cone morphology, innate fear responses, and various renal and cardiovascular functions. The primary research value of this compound lies in its ability to selectively block TRPC5-mediated currents, thereby enabling the investigation of this ion channel's role in cellular signaling pathways. Its application is crucial in neuroscience research , where it is used to probe the mechanisms underlying neurological disorders and emotional behaviors. Furthermore, due to the emerging role of TRPC5 in cancer cell proliferation and migration , this inhibitor serves as a valuable pharmacological tool for oncology studies, helping to elucidate potential novel therapeutic targets. By providing high potency and selectivity, this compound allows researchers to dissect complex calcium signaling cascades with greater precision, making it an essential agent for fundamental and translational research aimed at understanding TRPC5 biology.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-16-4-5-17(2)20(14-16)31(28,29)26-12-10-25(11-13-26)15-21-22-23-24-27(21)18-6-8-19(30-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMOZXGFIYIFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,5-dimethylphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core substituted with a sulfonyl group and a tetrazole moiety, which are known for their diverse pharmacological properties. The tetrazole ring, in particular, has been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O3SC_{21}H_{26}N_{6}O_{3}S with a molecular weight of approximately 442.5 g/mol. Its structure consists of:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Tetrazole moiety : A five-membered ring containing four nitrogen atoms.
  • Sulfonyl group : A functional group that enhances the compound's solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, tetrazole derivatives have been shown to inhibit the PKC/BRAF/MEK/ERK signaling pathway, which is essential in various cancers, including lung cancer .

Antimicrobial Properties

Tetrazoles are noted for their broad-spectrum antimicrobial activities. Studies have demonstrated that substituted tetrazoles possess significant antibacterial and antifungal properties. The presence of the sulfonyl group may enhance the interaction with microbial targets .

Anti-inflammatory Effects

Compounds with piperazine and tetrazole frameworks have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is critical in managing conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of lung cancer cell growth; effective against patient-derived xenograft tumors ,
AntimicrobialBroad-spectrum activity against various bacterial strains; effective in vitro ,
Anti-inflammatoryReduction in cytokine levels; potential use in inflammatory disease treatment ,

Case Study: Anticancer Mechanism

A study focusing on the anticancer properties of tetrazole derivatives highlighted their ability to inhibit tumor growth in xenograft models. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The study concluded that further optimization of the compound could lead to more potent anticancer agents .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three modular components (Fig. 1):

  • 2,5-Dimethylbenzenesulfonyl chloride (Electrophilic sulfonylation reagent)
  • Piperazine (Diamine scaffold)
  • 1-(4-Methoxyphenyl)-1H-tetrazole-5-methanol (Tetrazole-bearing alkylating agent)

Key disconnections:

  • Sulfonamide formation between piperazine and 2,5-dimethylbenzenesulfonyl chloride
  • N-alkylation of the piperazine sulfonamide with a tetrazole-containing benzyl halide

Stepwise Synthetic Routes

Synthesis of 1-(4-Methoxyphenyl)-1H-tetrazole-5-methanol

[2+3] Cycloaddition for Tetrazole Core Formation

The tetrazole ring assembles via Huisgen cycloaddition between 4-methoxyphenylacetonitrile and sodium azide under acidic conditions:

Reaction Conditions

  • Substrates : 4-Methoxyphenylacetonitrile (1.0 eq), NaN₃ (1.2 eq), NH₄Cl (0.2 eq)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 120°C, 18 h
  • Yield : 78%

Mechanistic Insight :
The reaction proceeds through a concerted dipolar cycloaddition mechanism, where the nitrile's triple bond reacts with azide to form the tetrazole ring. The 4-methoxy group enhances electron density, favoring 1-substitution over 2-substitution.

Hydroxymethylation at C5

The C5 position undergoes hydroxymethylation via Mannich-type reaction:

Reaction Conditions

  • Substrates : 1-(4-Methoxyphenyl)-1H-tetrazole (1.0 eq), paraformaldehyde (3.0 eq)
  • Catalyst : HCl (0.1 M)
  • Solvent : Ethanol
  • Temperature : Reflux, 6 h
  • Yield : 65%

Sulfonylation of Piperazine

Selective Mono-Sulfonylation

Piperazine reacts with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions to prevent bis-sulfonylation:

Reaction Conditions

Parameter Value
Molar Ratio 1:1.05 (Piperazine:Sulfonyl chloride)
Base Triethylamine (2.5 eq)
Solvent Dichloromethane
Temperature 0°C → RT, 4 h
Workup Aqueous NaHCO₃ wash, MgSO₄ drying
Yield 82%

Critical Parameters :

  • Temperature Control : Slow addition at 0°C minimizes di-substitution
  • Stoichiometry : Slight excess of sulfonyl chloride ensures complete conversion

N-Alkylation of Piperazine Sulfonamide

The hydroxymethyl tetrazole undergoes bromination followed by nucleophilic displacement with the piperazine sulfonamide:

Bromination of Hydroxymethyl Tetrazole

Reaction Conditions

  • Reagents : PBr₃ (1.1 eq), DCM, 0°C → RT, 2 h
  • Yield : 89%
Coupling Reaction

Optimized Conditions

Parameter Value
Substrate Piperazine sulfonamide (1.0 eq), Tetrazole bromide (1.2 eq)
Base K₂CO₃ (3.0 eq)
Solvent Acetonitrile
Temperature 80°C, 12 h
Catalyst KI (0.1 eq)
Yield 74%

Side Reactions Mitigated :

  • Over-alkylation : Controlled bromide stoichiometry
  • Tetrazole Ring Opening : Avoidance of strong acids/bases

Optimization of Key Transformation: Ugi-Tetrazole Multicomponent Reaction

An alternative route employing Ugi-4CR methodology demonstrates scalability advantages:

Reaction Components

  • Aldehyde : 4-Methoxybenzaldehyde
  • Amine : Piperazine sulfonamide
  • Isocyanide : Trimethylsilyl azide (TMSN₃)
  • Carboxylic Acid : 2,5-Dimethylbenzenesulfonic acid

Conditions

  • Solvent : MeOH/DCM (1:1)
  • Time : 24 h, RT
  • Yield : 68%

Advantages :

  • Convergent synthesis in one pot
  • High atom economy
  • Tolerance for electron-rich aromatics

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.8 Hz, 2H, ArH), 6.93 (d, J=8.8 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 3.12 (m, 4H, piperazine), 2.78 (m, 4H, piperazine), 2.42 (s, 6H, ArCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 161.2 (C=O), 154.7 (tetrazole C), 134.5-114.8 (aromatic Cs), 55.4 (OCH₃), 52.1 (piperazine CH₂), 21.3 (ArCH₃)
HRMS (ESI+) m/z calc. for C₂₁H₂₆N₆O₃S [M+H]⁺: 443.1812, found: 443.1809

Purity Assessment

Method Result
HPLC (C18, 30°C) Retention time: 8.72 min, Purity: 98.6% (220 nm)
Melting Point 189-191°C (uncorrected)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Source
4-Methoxyphenylacetonitrile 420 Sigma-Aldrich
2,5-Dimethylbenzenesulfonyl chloride 680 TCI Chemicals
Piperazine 55 Alfa Aesar

Environmental Impact Metrics

Parameter Value
PMI (Process Mass Intensity) 86
E-Factor 32
Solvent Recovery 89% (DCM, MeOH)

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

Issue : Competing 1H vs 2H-tetrazole tautomers
Solution :

  • Use NH₄Cl as proton source to favor 1-substitution
  • Post-synthesis recrystallization from EtOAc/hexanes

Piperazine Di-Alkylation

Issue : Over-alkylation at both nitrogen centers
Mitigation :

  • Stepwise temperature control (0°C → RT)
  • Use of bulky base (DIPEA) to sterically hinder second substitution

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts (common in sulfonyl-piperazine syntheses) .
  • Step 2: Introduction of the tetrazole moiety via Huisgen cycloaddition or substitution reactions using 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethanol .
  • Step 3: Sulfonylation of the piperazine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Optimization Parameters:

ParameterOptimal ConditionSource
Temperature0–25°C (Step 3)
SolventDCM or THF
CatalystTriethylamine
Reaction Time12–24 hours (Step 3)

Purity is verified via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the sulfonyl group (δ ~3.1–3.3 ppm for SO2CH2), tetrazole protons (δ ~8.5–9.0 ppm), and piperazine ring (δ ~2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) at m/z 470.18 (C21H24N6O3S) .
  • FT-IR: Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and tetrazole (C=N stretch at ~1450–1550 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., substituent variations in sulfonyl or tetrazole groups). To address this:

  • Comparative Assays: Test the compound alongside analogs (e.g., 1-(propylsulfonyl)-4-(tetrazolylmethyl)piperazine) under identical conditions .
  • Dose-Response Curves: Establish EC50/IC50 values for target receptors (e.g., serotonin or dopamine receptors) to isolate substituent effects .
  • Meta-Analysis: Cross-reference datasets from independent studies (e.g., PubChem, synthetic journals) to identify outlier results .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 72 hours; analyze degradation via HPLC .
  • Thermal Stability: Heat samples to 40–60°C for 1 week; monitor decomposition products (e.g., sulfonic acid derivatives) .
    • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS .

Q. How to design structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer: Focus on modifying:

  • Sulfonyl Group: Replace 2,5-dimethylphenyl with electron-withdrawing (e.g., nitro) or bulky (e.g., adamantyl) groups to assess steric/electronic effects .
  • Tetrazole Moiety: Substitute 4-methoxyphenyl with halogens (e.g., Cl) or alkyl chains to modulate lipophilicity .

Example SAR Table:

Substituent (R)Biological Activity (IC50, nM)LogPSource
2,5-Dimethylphenyl120 ± 153.2
4-Nitrophenyl85 ± 102.8
Adamantyl450 ± 304.1

Q. What computational methods are suitable for studying molecular interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to serotonin 5-HT2A receptors; validate with crystallographic data (PDB: 6WGT) .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS (20 ns trajectories) to assess stability of sulfonyl-piperazine interactions .
  • QSAR Modeling: Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict activity of derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.